molecular formula C8H14N4O B1476468 1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2097978-38-4

1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B1476468
CAS RN: 2097978-38-4
M. Wt: 182.22 g/mol
InChI Key: CLJOOOVDKRWCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) demonstrated the use of microwave-assisted methods for the efficient synthesis of azetidinone compounds, emphasizing their potential in rapid and scalable pharmaceutical production.

  • Antimicrobial Properties : Research by Abu‐Hashem and El‐Shazly (2019) highlighted the synthesis of novel heterocyclic compounds, including azetidinone derivatives, which showed significant antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents.

  • Synthesis of Analogues : A study by Salgado et al. (2003) focused on the preparation of 1-alkyl-2-methylazetidin-3-ones, demonstrating the versatility of azetidinone structures in synthesizing various analogues for potential pharmaceutical applications.

Chemical Characterization and Spectroscopy

  • Spectral Analysis : In the work of Szafrański et al. (2015), the synthesis and spectral characterization of azide-containing compounds, using techniques like UV, IR, NMR, and MS, were performed, underlining the importance of these methods in understanding the chemical properties of azetidinone derivatives.

Synthesis of Novel Derivatives

  • Derivative Synthesis for Antimicrobial and Antitubercular Activity : Joshi et al. (2013) synthesized a series of azetidinone derivatives, which were evaluated for their antimicrobial and antitubercular activities. This study, detailed in the Indian Journal of Pharmaceutical Sciences, highlights the potential of azetidinone derivatives in treating various infectious diseases.

  • Synthesis of Fungicidal Compounds : Giri, Kumar, and Nizamuddin (1989) developed novel azetidinone compounds with potential fungicidal properties. This research, published in the Journal of Pesticide Science, demonstrates the application of azetidinone derivatives in agriculture and pest control.

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJOOOVDKRWCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.